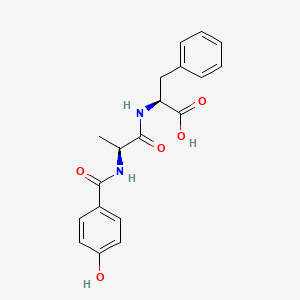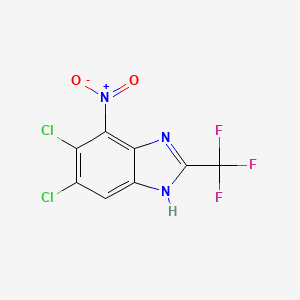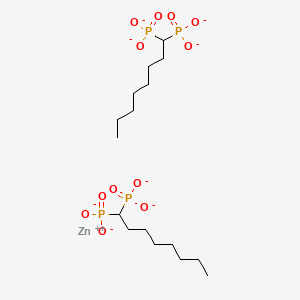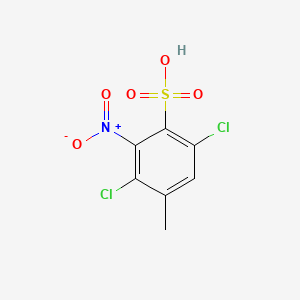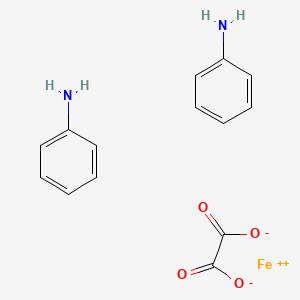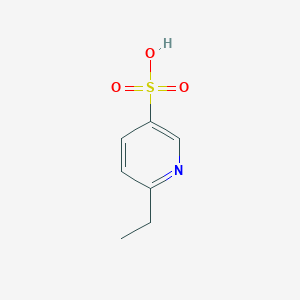
6-Ethylpyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylpyridine-3-sulfonic acid: is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, where the 3-position is substituted with a sulfonic acid group and the 6-position with an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotation and Substitution: One common method for synthesizing 6-Ethylpyridine-3-sulfonic acid involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. .
Direct Sulfonation: Another method involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C with mercury salts as catalysts
Industrial Production Methods:
- The industrial production of this compound often employs the diazotation and substitution method due to its efficiency and scalability. The process involves the use of large-scale reactors and controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Ethylpyridine-3-sulfonic acid can undergo oxidation reactions, often using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of catalysts or under thermal conditions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonyl hydrides.
Scientific Research Applications
Chemistry:
- 6-Ethylpyridine-3-sulfonic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine:
- It has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry:
- The compound is used in the production of dyes, pigments, and other industrial chemicals. It also serves as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethyl group may contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Pyridine-3-sulfonic acid: Lacks the ethyl group at the 6-position, making it less hydrophobic.
6-Methylpyridine-3-sulfonic acid: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
Uniqueness:
- The presence of the ethyl group at the 6-position in 6-Ethylpyridine-3-sulfonic acid provides unique steric and electronic characteristics, making it more hydrophobic and potentially more selective in its interactions with molecular targets compared to its analogs.
Properties
CAS No. |
801144-32-1 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
6-ethylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-6-3-4-7(5-8-6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11) |
InChI Key |
YEMUOVGPLRZEGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


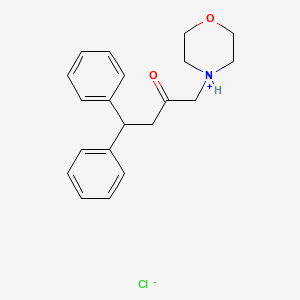
![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
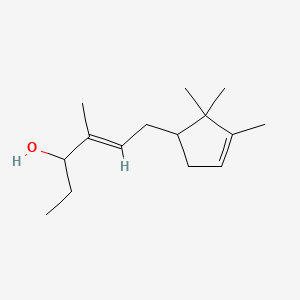

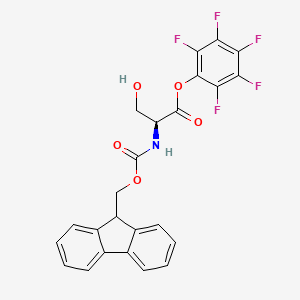

![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
